molecular formula C17H18ClN3O5S B3548639 N-[4-(tert-butylsulfamoyl)phenyl]-4-chloro-3-nitrobenzamide

N-[4-(tert-butylsulfamoyl)phenyl]-4-chloro-3-nitrobenzamide

Cat. No.: B3548639
M. Wt: 411.9 g/mol
InChI Key: NHLFUCHKZZATOG-UHFFFAOYSA-N
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Description

“N-{4-[(tert-butylamino)sulfonyl]phenyl}-4-chloro-3-nitrobenzamide” is a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .


Synthesis Analysis

The synthesis of such compounds can be challenging. One approach involves the use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula: C15H24N2O3S . The InChI string is: 1S/C12H18N2O/c1-9(15)13-10-5-7-11(8-6-10)14-12(2,3)4/h5-8,14H,1-4H3,(H,13,15) .


Chemical Reactions Analysis

The chemical reactions involving this compound could include nucleophilic substitution and elimination reactions . The benzylic position in the compound could be a site for various reactions, including free radical bromination, nucleophilic substitution, and oxidation .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature and should be stored at 2-8°C . It is classified as a non-combustible liquid .

Future Directions

The compound provides a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs . This suggests potential future directions in the development of new pharmaceuticals.

Properties

IUPAC Name

N-[4-(tert-butylsulfamoyl)phenyl]-4-chloro-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O5S/c1-17(2,3)20-27(25,26)13-7-5-12(6-8-13)19-16(22)11-4-9-14(18)15(10-11)21(23)24/h4-10,20H,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLFUCHKZZATOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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